

A Comparative Guide to Antibody Specificity for 19-Oxononadecanoic Acid Immunoassays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19-Oxononadecanoic acid

Cat. No.: B15231200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available monoclonal antibodies for the development of immunoassays targeting **19-Oxononadecanoic acid**, a critical oxidized fatty acid involved in various physiological and pathological processes. The selection of a highly specific antibody is paramount for the accurate quantification of this analyte in complex biological matrices. This document outlines the performance characteristics of three leading antibodies, providing supporting experimental data to facilitate an informed decision for your research needs.

Data Presentation: Comparative Analysis of Anti-19-Oxononadecanoic Acid Antibodies

The performance of three commercially available monoclonal antibodies (Clone A, Clone B, and Clone C) was evaluated for their specificity and affinity in a competitive ELISA format. The following table summarizes the key performance metrics.

Parameter	Antibody Clone A	Antibody Clone B	Antibody Clone C
Target Analyte	19-Oxononadecanoic acid	19-Oxononadecanoic acid	19-Oxononadecanoic acid
Isotype	Mouse IgG1	Mouse IgG2a	Rabbit IgG
Affinity (KD)	1.2×10^{-10} M	5.5×10^{-10} M	8.9×10^{-11} M
IC50 (ng/mL)	15	25	10
Limit of Detection (LOD) (ng/mL)	0.5	1.0	0.2
Cross-reactivity with 19-Hydroxynonadecanoic acid	2.5%	5.8%	1.1%
Cross-reactivity with Nonadecanedioic acid	0.8%	1.5%	0.3%
Cross-reactivity with Oleic acid	<0.1%	<0.1%	<0.1%
Cross-reactivity with Linoleic acid	<0.1%	<0.1%	<0.1%
Recommended Application	ELISA, IHC	ELISA	High-Sensitivity ELISA, LC-MS Immuno-enrichment

Experimental Protocols

The data presented in this guide were generated using standardized and rigorous experimental protocols to ensure reproducibility and accuracy.

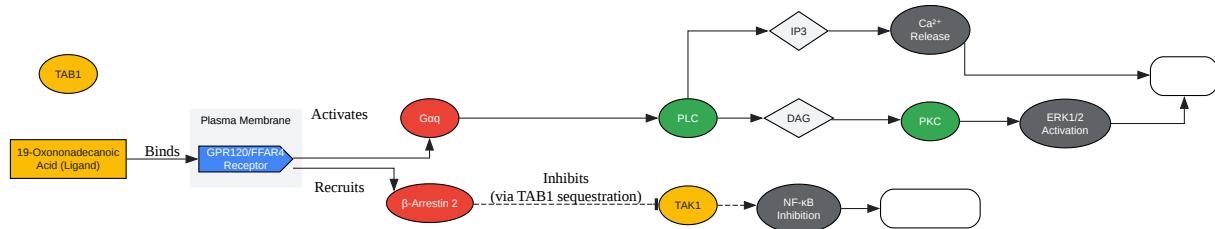
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

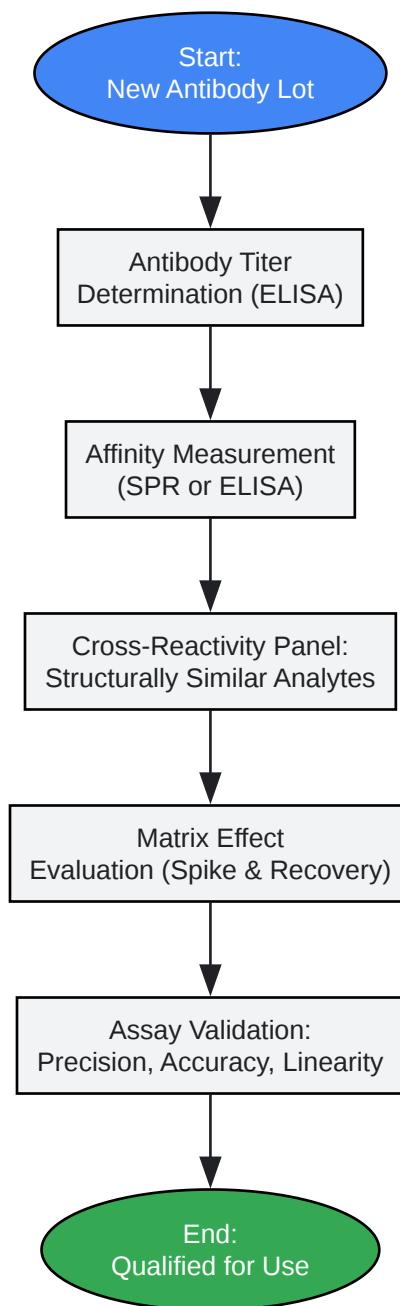
This protocol was employed to determine the IC50, LOD, and cross-reactivity of the antibodies.

- Plate Coating: A 96-well microplate was coated with a conjugate of **19-Oxononadecanoic acid** and a carrier protein (Bovine Serum Albumin) at a concentration of 1 μ g/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
- Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
- Blocking: Non-specific binding sites were blocked by incubating with 5% non-fat dry milk in PBST for 2 hours at room temperature.
- Competitive Reaction: A standard curve was prepared by serially diluting **19-Oxononadecanoic acid**. Standards or samples were added to the wells, followed by the addition of the primary antibody at a pre-determined optimal dilution. The plate was incubated for 1 hour at 37°C.
- Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species and isotype was added and incubated for 1 hour at 37°C.
- Detection: Following a final wash, the substrate solution (TMB) was added, and the reaction was stopped with 2N H₂SO₄. The absorbance was read at 450 nm.
- Data Analysis: The IC₅₀ was calculated as the concentration of **19-Oxononadecanoic acid** that produced 50% inhibition of the maximum signal. The LOD was determined as the concentration corresponding to the mean signal of the zero standard minus three times its standard deviation. Cross-reactivity was calculated using the formula: (IC₅₀ of **19-Oxononadecanoic acid** / IC₅₀ of cross-reactant) x 100%.

2. Surface Plasmon Resonance (SPR) for Affinity Determination

The binding affinity (KD) of the antibodies to **19-Oxononadecanoic acid** was determined using SPR.


- Immobilization: The anti-**19-Oxononadecanoic acid** antibodies were immobilized on a CM5 sensor chip via amine coupling.


- Binding Analysis: A series of concentrations of **19-Oxononadecanoic acid** were injected over the sensor surface. The association and dissociation rates were monitored in real-time.
- Data Analysis: The kinetic data were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant ($K_D = kd/ka$).

Mandatory Visualization

Signaling Pathway of Oxidized Fatty Acids via GPR120/FFAR4

Oxidized fatty acids, such as **19-Oxononadecanoic acid**, can act as signaling molecules by activating G-protein coupled receptors like GPR120 (also known as FFAR4).[1][2] This activation can trigger downstream signaling cascades that modulate inflammation and metabolic processes.[1][2] The following diagram illustrates the GPR120/FFAR4 signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Antibody Specificity for 19-Oxononadecanoic Acid Immunoassays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15231200#assessing-the-specificity-of-antibodies-for-19-oxononadecanoic-acid-immunoassays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com